2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
CAS No.: 1239714-33-0
Cat. No.: VC2721930
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1239714-33-0 |
|---|---|
| Molecular Formula | C18H23NO3 |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | 2-butan-2-yl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxylic acid |
| Standard InChI | InChI=1S/C18H23NO3/c1-3-12(2)19-16(20)14-9-5-4-8-13(14)15(17(21)22)18(19)10-6-7-11-18/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H,21,22) |
| Standard InChI Key | KUMXRUUTBNJLKU-UHFFFAOYSA-N |
| SMILES | CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)O |
| Canonical SMILES | CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)O |
Introduction
Chemical Identity and Nomenclature
2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (CAS: 1239714-33-0) belongs to the class of spiroisoquinolinone derivatives, characterized by a spiro connection between an isoquinoline and cyclopentane ring system . The compound is also identified in scientific literature by several alternative names, including "2-butan-2-yl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxylic acid" and "2'-(butan-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid" . This diversity in nomenclature reflects the complex structural features of the molecule, which contains multiple functional groups and a distinctive spiro architecture.
Structural Classification
The compound represents an important subclass of isoquinoline derivatives that feature a spiro connection, differentiating it from linear or fused isoquinoline systems . The spirocyclic arrangement creates a three-dimensional structure with unique spatial orientation of functional groups, potentially contributing to selective binding with biological targets. The presence of the sec-butyl substituent at the 2' position and the carboxylic acid functionality at the 4' position provides additional sites for structure-activity relationship studies and chemical modifications .
Physical and Chemical Properties
The comprehensive physicochemical profile of 2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid is summarized in Table 1, providing essential information for researchers working with this compound.
Table 1: Physical and Chemical Properties
This spiroisoquinolinone derivative possesses a carboxylic acid group that contributes to its acidic properties, while the nitrogen-containing heterocyclic structure provides potential sites for hydrogen bonding and other molecular interactions. The sec-butyl group attached to the nitrogen atom adds lipophilicity to the molecule, potentially influencing its membrane permeability and distribution in biological systems .
Structural Analysis and Characterization
Molecular Structure
The molecular architecture of 2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid features several key structural elements that define its chemical and biological properties:
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A spirocyclic center connecting the isoquinoline and cyclopentane rings
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A sec-butyl substituent at the 2' position of the isoquinoline ring
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A carbonyl group at the 1' position, forming part of the lactam functionality
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A carboxylic acid group at the 4' position
These structural features collectively contribute to the compound's three-dimensional configuration and potential interaction with biological targets . The spiro connection creates a rigid molecular framework that restricts conformational flexibility, potentially enhancing selective binding to specific protein targets.
Analytical Characterization
Analytical techniques commonly employed to characterize this compound include nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which provide detailed information about its molecular structure and purity. NMR spectroscopy offers insights into the connectivity of atoms and the spatial arrangement of different functional groups, while mass spectrometry confirms the molecular weight and fragmentation pattern characteristic of the compound's structure. These analytical methods are essential for verifying the identity and purity of synthesized batches of the compound for research purposes.
Research Applications and Future Directions
Related Structural Variants
Several structural analogues of this compound have been synthesized and investigated, including the isobutyl-substituted variant (2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid, CAS: 1239714-30-7) and the cyclohexane-based analogue (2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid, CAS: 1269525-47-4) . These structural variations provide valuable insights into structure-activity relationships and may lead to the identification of compounds with enhanced biological activities or improved pharmacokinetic properties.
Comparative Analysis with Related Compounds
Table 2: Comparison of 2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid with Structurally Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Difference |
|---|---|---|---|---|
| 2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid | 1239714-33-0 | C₁₈H₂₃NO₃ | 301.4 g/mol | Reference compound |
| 2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid | 1239714-30-7 | C₁₈H₂₃NO₃ | 301.4 g/mol | Branched isobutyl instead of sec-butyl group |
| 2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid | 1269525-47-4 | C₁₉H₂₅NO₃ | 315.4 g/mol | Cyclohexane instead of cyclopentane ring |
| 2-Butyl-1,2,3,4-tetrahydroisoquinoline | 92195-34-1 | C₁₃H₁₉N | 189.3 g/mol | Non-spirocyclic, lacks carbonyl and carboxylic acid groups |
This comparative analysis highlights the structural diversity within this chemical family and illustrates how subtle structural modifications can influence properties relevant to drug development .
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